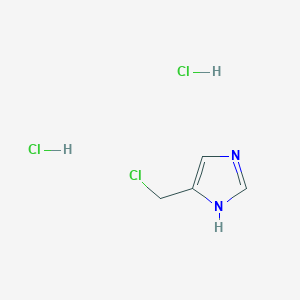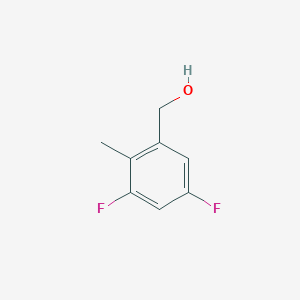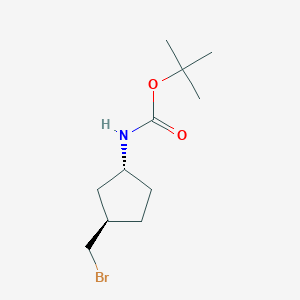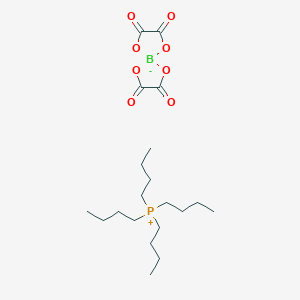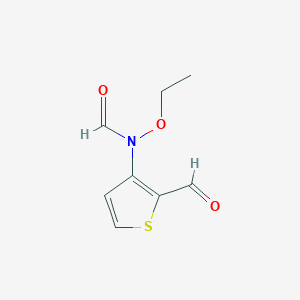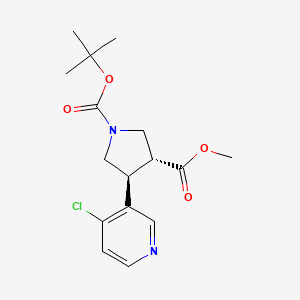
Silane, 1,4-phenylenebis[triphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 1,4-phenylenebis[triphenyl] is an organic silicon compound with the chemical formula C16H28Si2. It is characterized by having two triphenylsilyl groups substituted at the 1,4 positions of the benzene ring. This compound is known for its unique properties and applications in various fields, including organic synthesis and materials science.
Preparation Methods
Silane, 1,4-phenylenebis[triphenyl] is typically synthesized through the reaction of 1,4-dibromobenzene with triphenylmagnesium silicide. The reaction is usually carried out in a dry environment to avoid the influence of moisture and oxygen . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Silane, 1,4-phenylenebis[triphenyl] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.
Substitution: The compound can undergo substitution reactions where the triphenylsilyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrosilanes, boron trifluoride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Silane, 1,4-phenylenebis[triphenyl] has a wide range of scientific research applications:
Industry: It is employed in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, 1,4-phenylenebis[triphenyl] exerts its effects involves its ability to act as a radical H-donor or hydride donor. This property makes it an effective reducing agent in various chemical reactions . The molecular targets and pathways involved include interactions with oxygen and fluorine, which are facilitated by the silicon atoms in the compound.
Comparison with Similar Compounds
Silane, 1,4-phenylenebis[triphenyl] can be compared with other similar compounds such as:
1,4-Bis(trimethylsilyl)benzene: This compound has two trimethylsilyl groups instead of triphenylsilyl groups, resulting in different chemical properties and applications.
Triphenylsilane: A simpler compound with a single triphenylsilyl group, often used as a reducing agent in organic synthesis.
Diphenylsilane: Contains two phenyl groups and is used in similar applications but with different reactivity and properties.
The uniqueness of this compound] lies in its specific substitution pattern and the resulting chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C35H28IrN2O2-2 |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;iridium;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;/h2*1-7,9-11H;3,6H,1-2H3;/q2*-1;; |
InChI Key |
SQMQOSSYPCILHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B12822101.png)
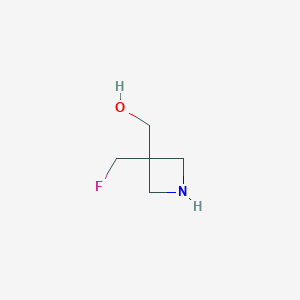
![(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B12822110.png)
![1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12822117.png)
![5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12822124.png)
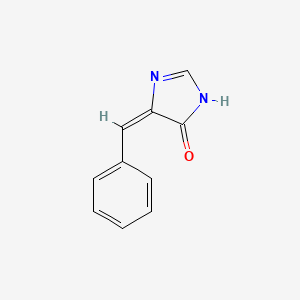
![4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile](/img/structure/B12822143.png)
